molecular formula C12H14F3NO2S B2669190 3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1019559-38-6

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2669190
CAS No.: 1019559-38-6
M. Wt: 293.3
InChI Key: WIPXKGCPOJGKFB-UHFFFAOYSA-N
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Description

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophoric elements: a trifluoromethyl-benzyl group and a tetrahydrothiophene 1,1-dioxide scaffold (a sulfolane derivative). The trifluoromethyl group is a critical feature in modern agrochemicals and pharmaceuticals, renowned for its ability to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets through its high electronegativity and lipophilicity . The sulfolane moiety is a polar, saturated ring system that can mimic biological structures or contribute to favorable solubility properties. The integration of these features makes this compound a valuable chemical tool for probing biological systems. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing modulators of various biological targets. Its potential research applications span across multiple areas, including the investigation of enzyme function and the exploration of new chemical spaces in nuclear receptor research, given that structurally related tetrahydro-benzothiophene derivatives have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

1,1-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)11-4-2-1-3-9(11)7-16-10-5-6-19(17,18)8-10/h1-4,10,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPXKGCPOJGKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrothiophene 1,1-dioxide derivatives, which vary in their amino substituents and core modifications. Below is a comparative analysis with key analogs:

Structural Analogs with Varied Amino Substituents
Compound Name Substituent Molecular Formula Key Properties/Applications References
3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide 2-Hydroxyethylamino C₆H₁₃NO₃S Higher polarity due to -OH group; potential solubility enhancer
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide Pyrimidinylamino C₉H₁₄N₄O₂S Enhanced hydrogen-bonding capacity; explored in kinase inhibition
3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide Branched alkylamino (heptan-4-yl) C₁₁H₂₃NO₂S Increased lipophilicity; suited for CNS-targeting
3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide Trifluoromethylbenzylamino C₁₂H₁₃F₃NO₂S Balanced lipophilicity and metabolic stability; potential for anti-inflammatory applications

Key Observations :

  • Solubility vs. Lipophilicity: The hydroxyethyl analog (C₆H₁₃NO₃S) exhibits higher aqueous solubility due to its polar -OH group, whereas the heptan-4-yl derivative (C₁₁H₂₃NO₂S) is more lipophilic, favoring membrane permeability .
Core-Modified Analogs
  • 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide: Incorporates a fused benzo[b]thiophene ring instead of a tetrahydrothiophene.
  • 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide : Features a phenyl-substituted dihydrothiophene core. The aromatic substituent enhances stability but reduces conformational flexibility compared to the saturated tetrahydrothiophene core .

Biological Activity

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a tetrahydrothiophene ring with a trifluoromethyl-substituted benzyl group and an amino group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Recent studies indicate that it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses and inflammation.

Key Findings:

  • Binding Affinity : The compound exhibits significant binding affinity in TR-FRET and FP assays, confirming its role as an inverse agonist of RORγt. The IC50 values indicate that it competes effectively against other ligands for receptor binding .
  • Hydrogen Bond Formation : Structural analyses suggest that the tetrahydrothiophene moiety can form hydrogen bonds with amino acids in the receptor's binding pocket, enhancing its affinity .

Biological Activity Data

Table 1 summarizes the biological activities and potency of various derivatives related to this compound.

CompoundActivity TypeIC50 (µM)Reference
3RORγt Inverse Agonist0.5
4RORγt Inverse Agonist0.7
5RORγt Inverse Agonist0.9

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of autoimmune disease. The administration of the compound resulted in a significant reduction in pro-inflammatory cytokines and improved clinical scores compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation pathways. Notably, it showed selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

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